![molecular formula C11H12BrN3 B3016794 [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine CAS No. 1368443-65-5](/img/structure/B3016794.png)
[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine
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Overview
Description
[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine: is a chemical compound with the molecular formula C11H12BrN3 and a molecular weight of 266.14 g/mol It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, and features a bromobenzyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine typically involves the reaction of 4-bromobenzyl chloride with imidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the imidazole .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzyl derivatives, while oxidation of the imidazole ring can produce imidazole N-oxides .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine is utilized as a building block for synthesizing more complex organic compounds. Its imidazole ring is a common pharmacophore in many biologically active molecules, allowing for the exploration of new synthetic pathways and methodologies.
Biology and Medicine
The compound’s imidazole structure is significant in medicinal chemistry. It has been investigated for its potential interactions with various biological targets, including enzymes and receptors. The bromobenzyl group enhances its binding affinity, which may lead to therapeutic effects such as antimicrobial and anticancer activities. For instance, studies have indicated that derivatives of imidazole compounds can modulate biological pathways by inhibiting enzyme activity or altering receptor signaling .
Material Science
In industrial applications, this compound can be employed in creating new materials with specific properties. Its reactivity allows for the incorporation of various functional groups, making it a versatile intermediate in the development of polymers and coatings. The compound's unique characteristics enable researchers to tailor materials for specific applications, such as enhancing durability or modifying thermal properties.
Case Studies and Research Findings
Recent studies have highlighted the importance of imidazole derivatives in drug development. For instance, compounds similar to this compound have shown promise as agonists for human parathyroid hormone receptors, indicating their potential therapeutic use in treating conditions like hypoparathyroidism . Furthermore, ongoing research continues to explore the broad spectrum of biological activities associated with imidazole-containing compounds.
Mechanism of Action
The mechanism of action of [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The imidazole ring can act as a hydrogen bond donor or acceptor, while the bromobenzyl group can participate in hydrophobic interactions with nonpolar regions of proteins or other biomolecules .
Comparison with Similar Compounds
1-(4-Bromobenzyl)-1H-imidazole: This compound is similar in structure but lacks the methanamine group, which can affect its reactivity and biological activity.
1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine: This compound has a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: The presence of the bromobenzyl group in [1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for further research .
Biological Activity
[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The imidazole ring is a common pharmacophore in many biologically active compounds, while the bromobenzyl group enhances its lipophilicity and may improve binding affinity to various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The compound this compound can be represented as follows:
Key Features:
- Imidazole Ring: A five-membered ring containing two nitrogen atoms, known for its role in various biological activities.
- Bromobenzyl Group: Enhances lipophilicity and may facilitate interactions with biological membranes.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Hydrogen Bonding: The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with proteins or nucleic acids.
- Hydrophobic Interactions: The bromobenzyl moiety may engage in hydrophobic interactions with nonpolar regions of biomolecules.
- Metal Ion Coordination: The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that modifications in the imidazole structure can lead to enhanced activity against a range of pathogens.
Compound | Activity | IC50 (µM) |
---|---|---|
This compound | Antifungal | TBD |
[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine | Antifungal | TBD |
[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine | Antifungal | TBD |
Anticancer Potential
Imidazole derivatives have been studied for their anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that modifications to the imidazole scaffold significantly influenced cytotoxicity against hormone-sensitive and hormone-resistant breast cancer cell lines (MCF-7 and MDA-MB-231) with varying IC50 values .
Case Studies
A recent study explored the effects of various arylethanolimidazole derivatives on heme oxygenase-1 (HO-1) inhibition. Among the tested compounds, those structurally related to this compound demonstrated significant inhibitory activity against HO-1, which is implicated in cancer progression and inflammation .
Comparative Analysis
When compared to other halogenated benzyl derivatives, this compound exhibited unique reactivity due to the presence of the bromine atom. Bromine's higher reactivity compared to chlorine or fluorine enhances its potential for chemical transformations and biological interactions .
Compound | Halogen Type | Reactivity | Biological Activity |
---|---|---|---|
This compound | Bromine | High | Antimicrobial, Anticancer |
[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine | Chlorine | Moderate | Antimicrobial |
[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine | Fluorine | Low | Limited Activity |
Properties
IUPAC Name |
[1-[(4-bromophenyl)methyl]imidazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXZDJLSQSGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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